molecular formula C12H25Cl2N3O2 B2518692 Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride CAS No. 1803566-76-8

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride

Cat. No.: B2518692
CAS No.: 1803566-76-8
M. Wt: 314.25
InChI Key: OIIUNYFYTGWBKR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride (CAS 178312-58-8) is a piperazine derivative featuring a strained azetidine (3-membered nitrogen heterocycle) substituent. Its molecular formula is C₁₂H₂₄Cl₂N₃O₂, with a molecular weight of 277.79 g/mol . The compound is typically stored under dry conditions at room temperature, reflecting its stability in non-reactive environments. It is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes due to the azetidine ring's conformational rigidity .

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2.2ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;;/h10,13H,4-9H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIUNYFYTGWBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-76-8
Record name tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride typically involves the reaction of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Potential

  • Anti-inflammatory Activity : Research indicates that derivatives of tert-butyl 4-(azetidin-3-yl)piperazine exhibit anti-inflammatory properties. In vivo studies have shown that these compounds can inhibit inflammation effectively, comparable to standard anti-inflammatory drugs .
  • Antitumor Activity : Case studies have demonstrated that compounds related to tert-butyl 4-(azetidin-3-yl)piperazine can induce apoptosis in cancer cells. For instance, certain derivatives have been tested against various cancer cell lines and exhibited significant cytotoxicity, indicating their potential as antitumor agents .
  • Molecular Docking Studies : Molecular docking studies reveal that these compounds can interact with key biological targets, such as tubulin and thymidine phosphorylase, suggesting mechanisms through which they might exert their effects .

Case Studies

Study Focus Findings
Study on Anti-inflammatory ActivityEvaluated several derivatives for their ability to reduce inflammation in animal modelsCompounds showed up to 54% inhibition of edema compared to controls .
Antitumor Efficacy AssessmentTested against BT-474 and MCF-7 cell linesSpecific derivatives induced significant apoptosis and inhibited colony formation .
Molecular Docking AnalysisInvestigated binding interactions with tubulinCertain compounds demonstrated strong binding affinity at the colchicine site, impacting tubulin polymerization .

Mechanism of Action

The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate Dihydrochloride (CAS 2470438-11-8)
  • Key Difference : Incorporates an azetidin-3-ylmethyl group instead of azetidin-3-yl, introducing a methylene spacer.
  • Impact : The additional methylene group may enhance solubility and alter binding affinity in biological systems. However, synthetic complexity increases due to the extended linker .
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)
  • Key Difference : Replaces azetidine with a piperidine (6-membered nitrogen ring).
  • Impact : Reduced ring strain in piperidine improves thermodynamic stability but decreases reactivity. The molecular weight is 269.38 g/mol , lower than the azetidine analogue, reflecting the absence of hydrochloride salts .
3-(Piperazin-1-yl)propyl 2-Methoxybenzoate Dihydrochloride (4a)
  • Key Difference : Contains a methoxybenzoate ester substituent instead of azetidine.
  • Impact: The ester group introduces hydrolytic instability in acidic environments (e.g., simulated gastric fluid), as observed in structurally related oxazolidinone derivatives .

Physicochemical Properties

Descriptor Target Compound Piperidine Analogue Quinolyl Derivative (Int-21)
Molecular Weight 277.79 269.38 534.48 (Int-21)
TPSA (Ų) ~50 41 98
LogP ~1.5 2.1 4.2
H-Bond Donors 2 (HCl salts) 0 3

Note: The target compound’s lower LogP and moderate TPSA suggest favorable membrane permeability, while the dihydrochloride form improves solubility .

Biological Activity

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride, with the CAS number 178312-58-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H24Cl2N3O2C_{12}H_{24}Cl_2N_3O_2 with a molecular weight of approximately 277.79 g/mol. The compound features a piperazine ring substituted with an azetidine moiety, contributing to its biological activity.

Research indicates that compounds similar to tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Some studies suggest that piperazine derivatives can inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : These compounds may act as ligands for various receptors, influencing neurotransmitter systems and providing insights into their use in treating neurological disorders.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of related compounds. For instance, studies have shown that certain piperazine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The following table summarizes key findings related to the anticancer activity of similar compounds:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMDA-MB-231 (Breast Cancer)0.126Apoptosis induction
Compound BMCF-7 (Breast Cancer)11.73Cell cycle arrest
Compound CA549 (Lung Cancer)5.00Inhibition of EGFR

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for its antimicrobial properties. For example, similar piperazine derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentrations (MICs) observed were in the range of 4–8 µg/mL for these pathogens.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal indicated that a related compound demonstrated significant inhibition of tumor growth in a mouse model of triple-negative breast cancer (TNBC). The compound was administered at various doses, revealing a dose-dependent response in tumor size reduction.
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial efficacy of piperazine derivatives against Mycobacterium abscessus. Results showed promising activity with MIC values significantly lower than those for standard antibiotics.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest moderate bioavailability and a favorable safety profile at therapeutic doses.

Q & A

Q. How can reaction mechanisms be elucidated for unexpected byproducts?

  • Methodological Answer : Perform isotopic labeling (e.g., ¹³C-tracing in tert-butyl groups) and trap intermediates with quenching agents. For example, ’s computational workflows identified radical intermediates in analogous reactions .

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